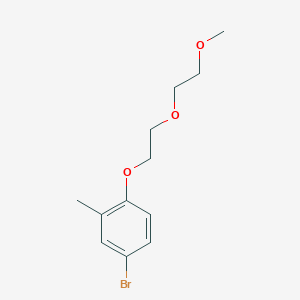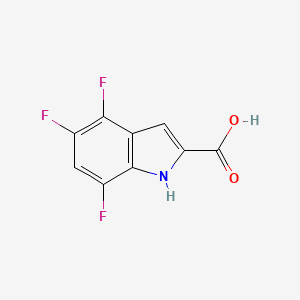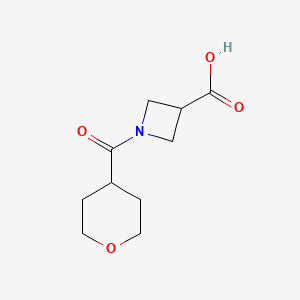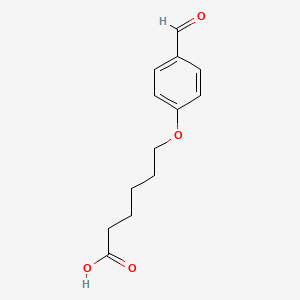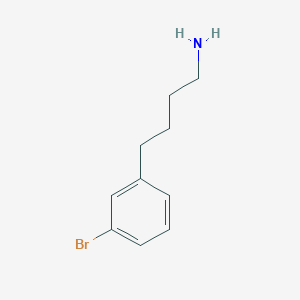
4-(3-Bromophenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)butan-1-amine is an organic compound with the molecular formula C10H14BrN It consists of a butan-1-amine chain attached to a 3-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)butan-1-amine typically involves the following steps:
Bromination: The starting material, phenylbutane, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia (NH3) or an amine source to replace the bromine atom with an amine group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenylbutan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenylbutan-1-amine.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutan-1-amine: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Bromophenylbutan-1-amine: The position of the bromine atom affects the compound’s chemical behavior and biological activity.
4-(4-Bromophenyl)butan-1-amine: The bromine atom is at the para position, leading to variations in reactivity and applications.
Uniqueness
4-(3-Bromophenyl)butan-1-amine is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications.
Propiedades
IUPAC Name |
4-(3-bromophenyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNADNIWAMBJFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
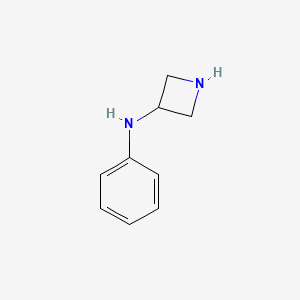
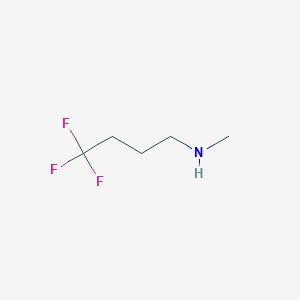
![(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7895529.png)
![(3R)-1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895531.png)

![(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7895539.png)
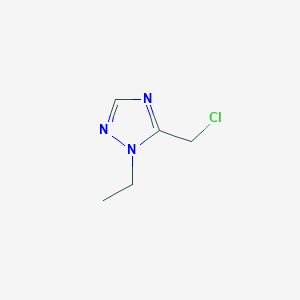
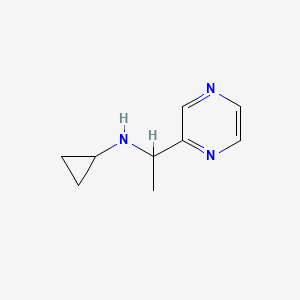
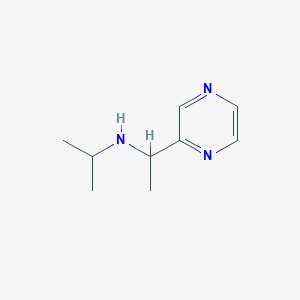
![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile](/img/structure/B7895584.png)
